N~2~-[(2-nitrophenyl)sulfanyl]asparagine
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Overview
Description
N~2~-[(2-nitrophenyl)sulfanyl]asparagine is a chemical compound with the molecular formula C10H11N3O5S It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to an asparagine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2-nitrophenyl)sulfanyl]asparagine typically involves the reaction of 2-nitrophenylsulfanyl chloride with asparagine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N2-[(2-nitrophenyl)sulfanyl]asparagine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2-nitrophenyl)sulfanyl]asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N~2~-[(2-nitrophenyl)sulfanyl]asparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate biological processes.
Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N2-[(2-nitrophenyl)sulfanyl]asparagine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the asparagine moiety can interact with enzymes and receptors in biological systems. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(2-nitrophenyl)sulfanyl]-D-asparagine
- N~2~-[(2-nitrophenyl)sulfanyl]-L-asparagine
Uniqueness
N~2~-[(2-nitrophenyl)sulfanyl]asparagine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O5S/c11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h1-4,6,12H,5H2,(H2,11,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYCMFQAMTUOEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671002 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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